

molecular formula and weight of Isoquinoline-4-carbaldehyde

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Compound of Interest

Compound Name: *Isoquinoline-4-carbaldehyde*

Cat. No.: *B1337463*

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An In-depth Technical Guide to Isoquinoline-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **Isoquinoline-4-carbaldehyde**, a key intermediate in synthetic organic and medicinal chemistry.

Core Compound Data

Isoquinoline-4-carbaldehyde is an aromatic heterocyclic compound featuring an isoquinoline ring system with an aldehyde group at the fourth position.^[1] This structure, particularly the reactive aldehyde group, makes it a valuable precursor for a wide range of more complex molecules.^{[1][2]}

A summary of its key quantitative properties is presented below.

Property	Value	Source
Molecular Formula	C ₁₀ H ₇ NO	[1] [2] [3] [4] [5]
Molecular Weight	157.17 g/mol	[1] [3] [4] [5]
IUPAC Name	isoquinoline-4-carbaldehyde	[1] [4]
CAS Number	22960-16-3	[1] [3] [5]
Appearance	Yellow to orange/brown crystal, liquid, or solid	[2] [3]
Melting Point	80-82 °C or 101-106 °C	[3]
Boiling Point (Predicted)	331.7±15.0 °C	[3]
Density (Predicted)	1.223±0.06 g/cm ³	[3]

Experimental Protocols

Synthesis of **Isoquinoline-4-carbaldehyde** from 4-Bromoisoquinoline[\[6\]](#)

This protocol details a common laboratory-scale synthesis method.

Materials:

- 4-bromoisoquinoline (2.0 g, 9.6 mmol)
- Anhydrous tetrahydrofuran (THF), redistilled (30 mL)
- n-Butyllithium (n-BuLi), 2.5 M solution in THF (4.0 mL, 10 mmol)
- N,N-dimethylformamide (DMF) (730 mg, 10 mmol)
- Saturated aqueous ammonium chloride solution (100 mL)
- Ethyl acetate (150 mL)
- Brine (100 mL)

- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Petroleum ether

Procedure:

- Under a nitrogen atmosphere, dissolve 4-bromoisoquinoline in 30 mL of redistilled THF in a suitable reaction vessel.
- Cool the solution to -65°C using a cooling bath.
- Slowly add n-butyllithium dropwise to the cooled solution. Maintain the temperature at -65°C and stir the reaction mixture for 30 minutes.
- Add N,N-dimethylformamide dropwise to the mixture. Continue stirring for 1 hour while maintaining the temperature at -65°C.
- After 1 hour, quench the reaction by adding 100 mL of saturated aqueous ammonium chloride solution.
- Perform a liquid-liquid extraction using ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with 100 mL of brine.
- Dry the organic layer over anhydrous sodium sulfate and then concentrate it under reduced pressure.
- Purify the resulting crude product by silica gel column chromatography, using an elution gradient of 0-100% ethyl acetate in petroleum ether.
- The final product is isolated as a yellow solid (yield: 36%).

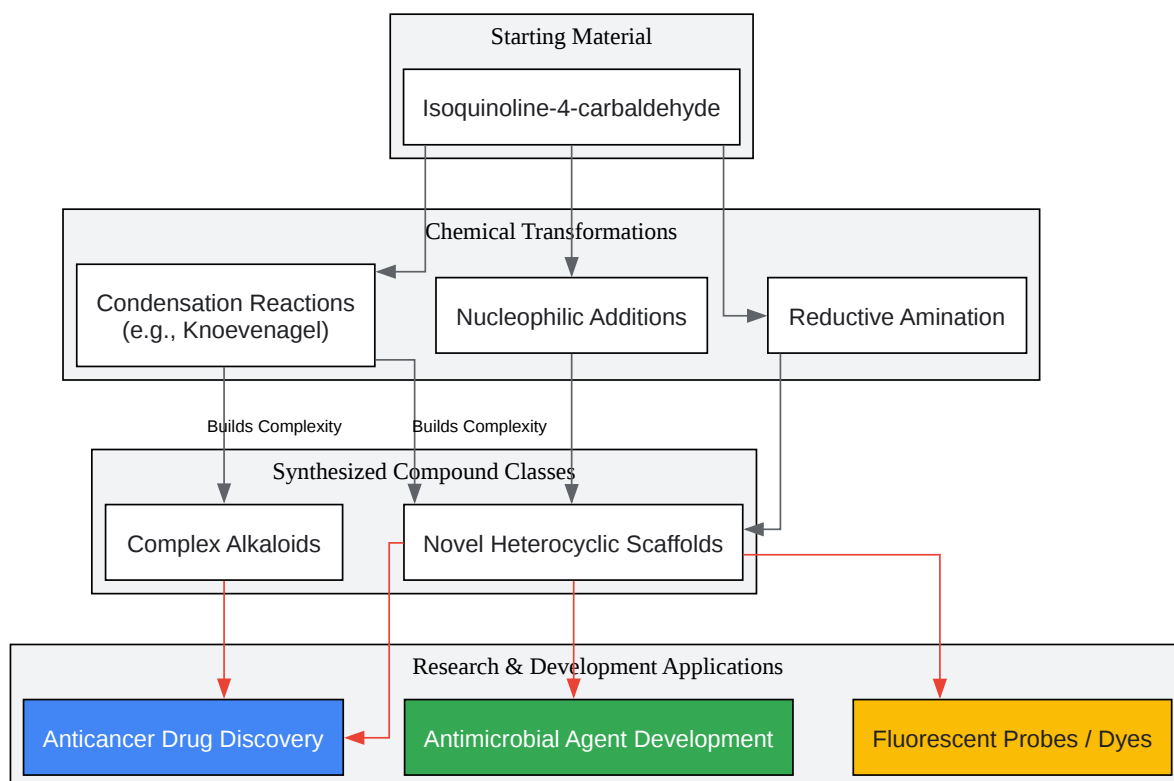
Applications in Synthesis and Drug Discovery

Isoquinoline-4-carbaldehyde is a versatile building block primarily used in the synthesis of more complex heterocyclic compounds and potential drug candidates.^{[1][3]} Its aldehyde

functional group is amenable to various chemical transformations, such as Knoevenagel condensation and Michael addition reactions.^[3]

This synthetic utility allows for the construction of diverse molecular scaffolds. Researchers leverage this compound as a starting material for synthesizing isoquinoline alkaloids and their analogues, which are investigated for various biological activities, including potential anticancer and antimicrobial properties.^{[1][2]}

The logical workflow from the starting material to its potential applications is illustrated in the diagram below.



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